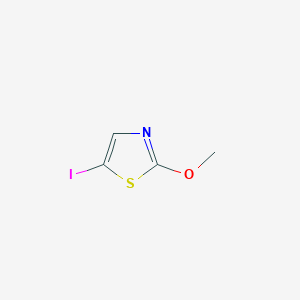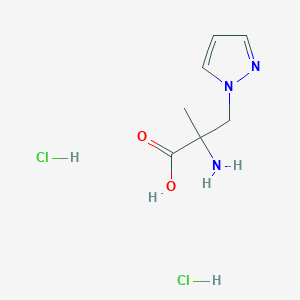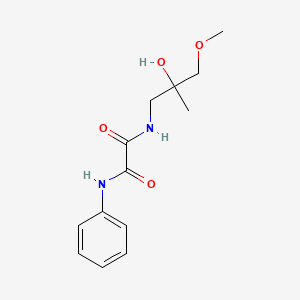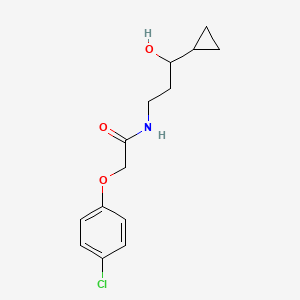
5-Iodo-2-methoxythiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Thiazoles, including 5-Iodo-2-methoxythiazole, are present in numerous natural products and have diverse applications in drug development . A novel series of substituted derivatives was synthesized in a good to excellent yield from the reaction of 1- (3-cyano-4,6-dimethyl-2-oxopyridin-1 (2 H )-yl)thiourea with 2-oxo- N '-arylpropanehydrazonoyl chloride, chloroacetone, α -bromoketones, ethyl chloroacetate, and 2,3-dichloroquinoxaline .Molecular Structure Analysis
The molecular formula of 5-Iodo-2-methoxythiazole is C4H4INOS . The molecular weight is 241.05 g/mol . The structure of this compound includes iodine and oxygen atoms, which contribute to its unique chemical properties.Chemical Reactions Analysis
The representative compound j9, based on 5-Iodo-2-methoxythiazole, exhibited potent antibacterial activity against S. aureus without cross-resistance to other antimicrobial classes . Multiple genetic and biochemical approaches showed that j9 directly binds to Sa DHFR, resulting in strong inhibition of its enzymatic activity .Physical And Chemical Properties Analysis
5-Iodo-2-methoxythiazole has a density of 2.039±0.06 g/cm3 and a predicted boiling point of 248.5±32.0 °C . It is a heterocyclic compound that contains both iodine and oxygen atoms.Wissenschaftliche Forschungsanwendungen
Synthetic Applications and Biological Activities
- 5-Iodo-2-methoxythiazole derivatives have been synthesized and incorporated into a variety of bioactive molecules. For instance, 5-iodo-1,2,3-triazoles have been synthesized using a copper-catalyzed aqueous multicomponent synthetic method, showcasing applications in biological contexts, including direct modification of bioactive molecules in water and single-step multicomponent radioactive iodine labeling (Li et al., 2017). Additionally, the synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles has been achieved using azides and alkynes with a novel catalytic system, indicating potential applications in organic synthesis and drug discovery (Li et al., 2008).
Anticancer Activity
- Compounds containing 5-iodo-2-methoxythiazole structures have shown significant anticancer activities. In particular, functionalized flavone-triazole-tetrahydropyran conjugates, including 5-iodo-1,2,3-triazoles, have been synthesized and demonstrated potent anticancer effects against human cancer cell lines, indicating the potential of these compounds in cancer treatment (Ahmed et al., 2014). Moreover, aminothiazole-paeonol derivatives have been synthesized and evaluated, with some compounds exhibiting high anticancer potential, particularly against human gastric and colorectal adenocarcinoma cell lines (Tsai et al., 2016).
Fluorescent Sensing and Antioxidant Activity
- 2-(N-oxide pyridyl)-5-methoxythiazoles, structurally related to 5-Iodo-2-methoxythiazole, have been used for digital pH fluorescent sensing, revealing the potential for these compounds in developing advanced sensing technologies (Zheng et al., 2012). Furthermore, aminothiazole derivatives have been studied for their antioxidant activities, showing potential for future application as free radical scavengers and antioxidants (De et al., 2008).
Wirkmechanismus
While specific studies on the mechanism of action of 5-Iodo-2-methoxythiazole are not available, iodine-containing compounds like Idoxuridine act as antiviral agents by inhibiting viral replication by substituting themselves for thymidine in viral DNA . This inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .
Zukünftige Richtungen
The high lethality of Staphylococcus aureus infections and the emergence of antibiotic resistance make the development of new antibiotics urgent . Compounds like 5-Iodo-2-methoxythiazole, which have shown promising results in inhibiting bacterial growth, could be potential candidates for future drug development .
Eigenschaften
IUPAC Name |
5-iodo-2-methoxy-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4INOS/c1-7-4-6-2-3(5)8-4/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJXYUVVOTHWELC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4INOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Iodo-2-methoxythiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2635882.png)
![1-methyl-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B2635885.png)

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2635888.png)
![N-(1-Cyclopentyl-5-methylpyrazol-4-yl)-N-[(1-methylcyclopropyl)methyl]sulfamoyl fluoride](/img/structure/B2635889.png)
![3-(3,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2635890.png)

![2-methyl-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-10(1H)-one](/img/structure/B2635892.png)



![N-[(1,1-dioxo-1lambda6-thiolan-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B2635898.png)
